1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and benzothiazole. These two moieties are known for their significant roles in medicinal chemistry and material sciences. Benzotriazole derivatives are widely recognized for their applications as corrosion inhibitors, UV filters, and in the synthesis of various biologically active molecules . Benzothiazole derivatives, on the other hand, are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable benzothiazole derivative. One common method includes the nucleophilic substitution reaction where benzotriazole is reacted with a halomethyl benzothiazole in the presence of a base . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity. For instance, its anticancer activity is attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole include other benzotriazole and benzothiazole derivatives such as:
2-(Benzotriazol-1-ylmethylsulfanyl)-1,3-benzoxazole: Similar structure but with an oxygen atom in place of sulfur, exhibiting different reactivity and biological activity.
2-(Benzotriazol-1-ylmethylsulfanyl)-1,3-benzimidazole: Contains an imidazole ring instead of a thiazole ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which confer a unique set of chemical reactivity and biological activities .
Biological Activity
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a benzotriazole ring, which enhances its biological activity. The structural formula can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C₁₃H₉N₃S₂ |
Molecular Weight | 273.35 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, it was found that these compounds demonstrated moderate antibacterial and antifungal activities against strains such as Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 μg/mL |
Benzothiazole Derivative A | Bacillus subtilis | 16 μg/mL |
Benzothiazole Derivative B | Candida albicans | 25 μg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study reported that derivatives of benzothiazoles showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
Inhibitory effects on enzymes such as α-amylase have been noted, suggesting potential applications in diabetes management. The compound demonstrated significant inhibition rates comparable to standard drugs like acarbose .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- GABA Receptors : The compound binds effectively to GABA(A) receptors, influencing neurotransmitter activity and potentially offering therapeutic benefits in neurological disorders .
- Enzyme Interactions : The inhibition of α-amylase suggests that the compound may interfere with carbohydrate metabolism, which is crucial in diabetes management .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A comparative analysis showed that compounds similar to this compound had superior antimicrobial activity against specific pathogens compared to traditional antibiotics .
- Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethylsulfanyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-3-7-12-10(5-1)16-17-18(12)9-19-14-15-11-6-2-4-8-13(11)20-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYIXOZWARDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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